molecular formula C22H28O8 B148709 8alpha-Tigloyloxyhirsutinolide 13-O-acetate CAS No. 83182-58-5

8alpha-Tigloyloxyhirsutinolide 13-O-acetate

Cat. No.: B148709
CAS No.: 83182-58-5
M. Wt: 420.5 g/mol
InChI Key: NPUVRWFJDAPMIA-BDPKFFACSA-N
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Description

The compound “8alpha-Tigloyloxyhirsutinolide 13-O-acetate” is a complex organic molecule with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. Key steps may include:

  • Formation of the tricyclic core through cyclization reactions.
  • Introduction of functional groups via selective oxidation, reduction, and esterification reactions.
  • Purification and isolation of the final product using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include:

  • Use of continuous flow reactors for efficient and consistent production.
  • Implementation of green chemistry principles to minimize waste and energy consumption.
  • Quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions at the ester or acetoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3.

    Reducing Agents: NaBH4, LiAlH4.

    Catalysts: Acid or base catalysts for esterification and hydrolysis reactions.

Major Products Formed

  • Oxidation products: Ketones or aldehydes.
  • Reduction products: Alcohols.
  • Substitution products: Various esters or ethers depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Potential use as a drug candidate or a pharmacophore in drug design.

    Industry: Use in the synthesis of specialty chemicals or materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2E,8S,10R,11S)-6-(Hydroxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate
  • [(1R,2E,8S,10R,11S)-6-(Methoxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate

Uniqueness

The unique combination of functional groups and the tricyclic structure of the compound distinguishes it from similar molecules

Properties

IUPAC Name

[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O8/c1-6-12(2)19(24)28-16-9-13(3)22(26)8-7-21(5,30-22)10-17-18(16)15(20(25)29-17)11-27-14(4)23/h6,10,13,16,26H,7-9,11H2,1-5H3/b12-6+,17-10+/t13-,16+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUVRWFJDAPMIA-BDPKFFACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(CCC(O2)(C=C3C1=C(C(=O)O3)COC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@@]2(CC[C@@](O2)(/C=C/3\C1=C(C(=O)O3)COC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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